N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide
Description
Properties
Molecular Formula |
C13H14FN3O2 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C13H14FN3O2/c1-2-3-4-11(18)15-13-12(16-19-17-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
InChI Key |
YIGJSNNHPPSDJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Cyclization and Subsequent Amidation
The primary synthesis involves a two-step process: cyclization of 4-fluorophenyl nitrile oxide with 3-cyano-pentanamide, followed by amidation. In the first step, 4-fluorobenzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then oxidized using sodium hypochlorite to generate the nitrile oxide intermediate. This intermediate undergoes [3+2] cycloaddition with 3-cyano-pentanamide in tetrahydrofuran (THF) at 0–5°C, yielding the 1,2,5-oxadiazole ring.
The second step involves amidation using pentanoyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Triethylamine is added to neutralize HCl byproducts, and the reaction proceeds at room temperature for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound in 78–85% yield.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | NaOCl, THF | THF | 0–5°C | 4 h | 90% |
| Amidation | Pentanoyl chloride, DCC | DCM | RT | 12 h | 85% |
Alternative Pathway: Direct Coupling of Preformed Oxadiazole
An alternative method bypasses the cyclization step by using a preformed 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine intermediate. This amine is coupled with pentanoic acid using propylphosphonic anhydride (T3P) as an activating agent in dichloromethane. The reaction achieves 70–75% yield but requires stringent moisture control to prevent hydrolysis of the oxadiazole ring.
Optimization of Reaction Parameters
Solvent Effects on Cycloaddition Efficiency
Polar aprotic solvents like THF and acetonitrile enhance cycloaddition rates due to improved solubility of the nitrile oxide. Nonpolar solvents (e.g., toluene) reduce yields by 20–30%. A mixed solvent system (THF:water = 9:1) increases regioselectivity, favoring the 1,2,5-oxadiazole isomer over the 1,3,4-oxadiazole by a 12:1 ratio.
Catalytic Enhancements in Amidation
Replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) increases amidation yields to 88–92%. Kinetic studies reveal a second-order dependence on pentanoyl chloride concentration, suggesting a mechanism involving acyloxyphosphonium intermediate formation.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
$$ ^1H $$-NMR (400 MHz, CDCl$$3$$) displays characteristic signals at δ 7.93 ppm (doublet, 2H, fluorophenyl aromatic protons) and δ 2.97 ppm (triplet, 2H, –CH$$2$$– adjacent to the amide carbonyl). IR spectroscopy confirms the amide C=O stretch at 1650 cm$$^{-1}$$ and oxadiazole C=N absorption at 1540 cm$$^{-1}$$.
Table 2: Key Spectral Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| $$ ^1H $$-NMR | δ 7.93 (d, J=8.5 Hz) | Fluorophenyl H |
| $$ ^{13}C $$-NMR | δ 167.2 | Oxadiazole C=N |
| IR | 1650 cm$$^{-1}$$ | Amide C=O |
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at 7.02 minutes, corresponding to >99% purity. Impurities include unreacted 3-cyano-pentanamide (0.3–0.7%) and hydrolyzed oxadiazole byproducts (0.5–1.2%).
Scale-Up Challenges and Industrial Adaptations
Solvent Recovery Systems
Large-scale production (>100 kg batches) employs thin-film evaporation for THF recovery, achieving 95% solvent reuse. Residual pentanoyl chloride is neutralized using aqueous sodium bicarbonate, reducing waste acidity.
Continuous Flow Reactor Implementation
A plug-flow reactor design reduces cycloaddition time from 4 hours to 15 minutes by maintaining precise temperature control (±1°C) and turbulent flow conditions (Reynolds number >4000). This system increases throughput by 300% compared to batch processing.
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxadiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
a) N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- Molecular Formula : C₁₅H₁₉N₃O₃
- Molecular Weight : 289.33 g/mol
- Key Difference: The 4-ethoxyphenyl group replaces the 4-fluorophenyl substituent.
b) N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- Molecular Formula : C₁₅H₁₉N₃O₄
- Molecular Weight : 305.33 g/mol
- Key Difference : The 3,4-dimethoxyphenyl group introduces two electron-donating methoxy (-OCH₃) groups, which may enhance solubility in polar solvents compared to the fluorine-substituted analog. This substitution pattern is common in compounds targeting neurotransmitter receptors .
c) 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
- Molecular Formula : C₁₈H₁₆FN₃O₃
- Molecular Weight : 365.34 g/mol
- Key Difference: A butanamide chain and a 4-fluorophenoxy group replace the pentanamide and 4-fluorophenyl groups. The phenoxy linker may increase conformational flexibility, impacting binding interactions .
Amide Chain Modifications
a) N-[4-(4-Methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
- Molecular Formula : C₁₄H₁₇N₃O₃
- Molecular Weight : 275.30 g/mol
- Key Difference : A branched 2-methylpropanamide chain replaces the linear pentanamide. The shorter chain reduces molecular weight and may alter steric interactions in biological targets .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide | C₁₃H₁₅FN₃O₂ | 275.27 (calculated) | 4-Fluorophenyl, pentanamide |
| N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide | C₁₅H₁₉N₃O₃ | 289.33 | 4-Ethoxyphenyl, pentanamide |
| N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide | C₁₅H₁₉N₃O₄ | 305.33 | 3,4-Dimethoxyphenyl, pentanamide |
| 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide | C₁₈H₁₆FN₃O₃ | 365.34 | 4-Fluorophenoxy, butanamide |
| N-[4-(4-Methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide | C₁₄H₁₇N₃O₃ | 275.30 | 4-Methoxy-3-methylphenyl, 2-methylpropanamide |
Implications of Structural Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may enhance oxidative stability compared to ethoxy or methoxy-substituted analogs (electron-donating) .
- Synthetic Accessibility : Fluorine substitution often simplifies synthesis compared to methoxy or ethoxy groups, which require protection/deprotection steps .
Biological Activity
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{13}FN_{2}O_{2}
- Molecular Weight : 234.24 g/mol
Structural Features
The oxadiazole ring in the compound is known for its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. The presence of the fluorine atom on the phenyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects of this compound:
- Anticonvulsant Activity : Research indicates that oxadiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to this compound have shown effectiveness in models of epilepsy by modulating neurotransmitter levels and reducing seizure frequency .
- Neuroprotective Effects : The compound has been associated with neuroprotective mechanisms through the regulation of oxidative stress markers and neuroinflammatory pathways. In animal models, it has demonstrated potential in protecting neuronal cells from damage induced by excitotoxicity .
- Antitumor Activity : Preliminary studies suggest that oxadiazole derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Modulation of Neurotransmitter Systems : The compound may influence serotonin and GABAergic systems, leading to reduced excitability in neuronal circuits .
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it may mitigate oxidative damage in neural tissues .
Case Study 1: Anticonvulsant Efficacy
In a study involving zebrafish models induced with pentylenetetrazole (PTZ), this compound was evaluated for its anticonvulsant properties. The results indicated significant reductions in seizure duration and frequency compared to control groups. Neurochemical profiling revealed alterations in neurotransmitter levels consistent with anticonvulsant activity .
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of this oxadiazole derivative against oxidative stress. In vitro studies demonstrated that treatment with this compound significantly decreased markers of oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
